molecular formula C13H8ClF3N2O4S B3463636 N-[4-chloro-3-(trifluoromethyl)phenyl]-2-nitrobenzenesulfonamide

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-nitrobenzenesulfonamide

Cat. No. B3463636
M. Wt: 380.73 g/mol
InChI Key: XHQJHTDNPQSCNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-nitrobenzenesulfonamide, also known as NCTB, is a chemical compound that has been widely used in scientific research. It belongs to the class of sulfonamide compounds and has been found to have a variety of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N-[4-chloro-3-(trifluoromethyl)phenyl]-2-nitrobenzenesulfonamide involves the inhibition of enzyme activity through the formation of a covalent bond between the sulfonamide group of this compound and the active site of the enzyme. This covalent bond prevents the enzyme from functioning properly, leading to a decrease in enzyme activity.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects, including the inhibition of tumor growth, the suppression of inflammation, and the reduction of blood pressure. It has also been found to have neuroprotective effects and to improve cognitive function in animal models.

Advantages and Limitations for Lab Experiments

The advantages of using N-[4-chloro-3-(trifluoromethyl)phenyl]-2-nitrobenzenesulfonamide in lab experiments include its high potency and specificity for certain enzymes, as well as its ability to form covalent bonds with enzyme active sites. However, this compound also has some limitations, including its potential toxicity and the need for careful handling and storage.

Future Directions

There are several future directions for research involving N-[4-chloro-3-(trifluoromethyl)phenyl]-2-nitrobenzenesulfonamide. One area of research is the development of new analogs of this compound that have improved potency and selectivity for certain enzymes. Another area of research is the development of new methods for delivering this compound to specific tissues or organs in the body. Finally, there is a need for further research into the potential toxicity of this compound and its effects on human health.
In conclusion, this compound, or this compound, is a chemical compound that has been widely used in scientific research. Its ability to inhibit enzyme activity has made it a valuable tool for studying the function of certain proteins and enzymes. While this compound has some limitations, its potential for future research is promising.

Scientific Research Applications

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-nitrobenzenesulfonamide has been widely used in scientific research as a tool to study the function of certain proteins and enzymes. It has been found to inhibit the activity of a variety of enzymes, including carbonic anhydrases, metalloproteases, and serine proteases. This compound has also been used to study the role of certain proteins in cancer and other diseases.

properties

IUPAC Name

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-nitrobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClF3N2O4S/c14-10-6-5-8(7-9(10)13(15,16)17)18-24(22,23)12-4-2-1-3-11(12)19(20)21/h1-7,18H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHQJHTDNPQSCNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClF3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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